

# Head-to-head comparison of CBB1003 and ORY-1001 in acute myeloid leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBB1003   |           |
| Cat. No.:            | B15587391 | Get Quote |

# Head-to-Head Comparison: CBB1003 and ORY-1001 in Acute Myeloid Leukemia

A Comparative Guide for Researchers and Drug Development Professionals

#### Introduction

Acute Myeloid Leukemia (AML) is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[1] Despite advancements in chemotherapy and targeted treatments, there remains a significant need for novel therapeutic strategies, particularly for patients who are ineligible for intensive chemotherapy or have relapsed/refractory disease.[2] One promising avenue of research is the targeting of epigenetic regulators, which are often dysregulated in cancer.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key epigenetic enzyme that plays a crucial role in cell differentiation and is frequently overexpressed in AML, where it contributes to the leukemic phenotype by blocking the differentiation of myeloid blasts.[3][4] This has made LSD1 an attractive therapeutic target. This guide provides a head-to-head comparison of two LSD1 inhibitors, **CBB1003** and ORY-1001 (iadademstat), in the context of AML. While both molecules target LSD1, the extent of their investigation in AML differs significantly, with a substantial body of preclinical and clinical data available for ORY-1001, whereas data for **CBB1003** in this indication is not publicly available.



Mechanism of Action: Targeting the LSD1 Epigenetic Checkpoint

Both **CBB1003** and ORY-1001 are inhibitors of Lysine-Specific Demethylase 1 (LSD1), a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9 of histone H3 (H3K9me1/2).[3] In the context of AML, LSD1 is a critical component of a co-repressor complex that silences genes required for myeloid differentiation. By inhibiting LSD1, both **CBB1003** and ORY-1001 are designed to restore the expression of these differentiation-associated genes, leading to the maturation and subsequent apoptosis of leukemic blasts.

ORY-1001 is a potent and selective, orally bioavailable, covalent inhibitor of LSD1.[3][5] It forms an irreversible covalent adduct with the FAD cofactor in the enzyme's active site, leading to a sustained inhibition of its demethylase activity.[6] This action promotes the differentiation of AML cells and has been shown to reduce the leukemic stem cell capacity in preclinical models. [3][7]

**CBB1003** is described as a novel reversible LSD1 inhibitor.[8][9] Its mechanism involves the formation of strong hydrogen bonds with negatively charged amino acid residues within the active site of LSD1.[9] While its anti-cancer effects have been demonstrated in colorectal cancer models, its specific interactions and efficacy in AML have not been reported.[10][11]





Click to download full resolution via product page

Caption: LSD1 Inhibition in AML



### **Preclinical Data in Acute Myeloid Leukemia**

A substantial amount of preclinical data has been published for ORY-1001 in AML models. In contrast, there is a notable absence of publicly available preclinical data for **CBB1003** in the context of AML.

Table 1: Comparison of Preclinical Activity in AML

| Parameter                      | CBB1003            | ORY-1001 (iadademstat)                                                          |
|--------------------------------|--------------------|---------------------------------------------------------------------------------|
| In Vitro Activity              |                    |                                                                                 |
| Cell Lines Tested              | Data not available | THP-1, MV(4;11), other AML cell lines[12][13]                                   |
| IC50 / GI50 Values             | Data not available | <1 nM (induces differentiation) [13][14]                                        |
| Effect on Cell Differentiation | Data not available | Induces monocyte/macrophage differentiation[13]                                 |
| Effect on Apoptosis            | Data not available | Induces apoptosis in AML cell lines[12]                                         |
| In Vivo Activity               |                    |                                                                                 |
| Animal Models                  | Data not available | AML xenograft and patient-<br>derived xenograft (PDX)<br>models[3][7]           |
| Efficacy                       | Data not available | Reduces tumor growth and extends survival[3][7]                                 |
| Pharmacodynamics               | Data not available | Induction of differentiation biomarkers correlates with anti-tumor activity[13] |

## **Clinical Data in Acute Myeloid Leukemia**



ORY-1001 has undergone clinical evaluation in patients with AML, demonstrating promising activity, particularly in combination with other agents. There are no registered clinical trials for **CBB1003** in AML.

Table 2: Comparison of Clinical Development in AML

| Parameter                   | CBB1003                               | ORY-1001 (iadademstat)                                                                                              |
|-----------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| Phase I Studies             | No clinical trials registered for AML | Completed (NCT02935535) in relapsed/refractory (R/R) AML[15][16]                                                    |
| Safety & Tolerability       | Data not available                    | Good safety profile, most adverse events related to underlying disease[15][16]                                      |
| Efficacy (Monotherapy)      | Data not available                    | Reductions in blood and bone marrow blasts; one complete remission with incomplete count recovery observed[13] [15] |
| Phase II Studies            | No clinical trials registered for AML | ALICE study (NCT02935535) completed in elderly, unfit AML patients[17][18]                                          |
| Combination Therapy         | Data not available                    | Combination with azacitidine[17][18]                                                                                |
| Overall Response Rate (ORR) | Data not available                    | 85% in evaluable patients in the ALICE study[17]                                                                    |
| Safety of Combination       | Data not available                    | Good safety and tolerability profile[17]                                                                            |

### **Experimental Protocols**

Detailed experimental protocols are essential for the rigorous evaluation of therapeutic agents. Below are representative protocols for key preclinical assays, based on methodologies used in the study of LSD1 inhibitors like ORY-1001.



#### In Vitro Cell Viability and Differentiation Assay

- Cell Culture: AML cell lines (e.g., THP-1, MV-4-11) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
- Drug Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the LSD1 inhibitor (e.g., **CBB1003** or ORY-1001) or vehicle control for a specified duration (e.g., 72 hours).
- Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT or a
  fluorescence-based assay like CellTiter-Glo. Absorbance or luminescence is measured to
  calculate the percentage of viable cells relative to the vehicle control. IC50 values are
  determined by non-linear regression analysis.
- Differentiation Assessment: Following drug treatment, cells are stained with fluorescently labeled antibodies against myeloid differentiation markers (e.g., CD11b, CD14, CD86) and analyzed by flow cytometry. The percentage of marker-positive cells is quantified to assess the extent of induced differentiation.

#### In Vivo AML Xenograft Model

- Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG) are used to prevent rejection
  of human cells.
- Cell Implantation: Mice are sublethally irradiated and then injected intravenously or subcutaneously with a defined number of AML cells (e.g., MV-4-11) or patient-derived AML blasts.
- Drug Administration: Once leukemia is established (confirmed by bioluminescence imaging if cells are luciferase-tagged, or by peripheral blood sampling), mice are randomized into treatment and control groups. The LSD1 inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.
- Efficacy Evaluation: Tumor burden is monitored regularly. For subcutaneous models, tumor
  volume is measured with calipers. For disseminated leukemia models, disease progression
  is monitored by flow cytometry of peripheral blood or by in vivo imaging. Survival is a key
  endpoint.



• Pharmacodynamic Analysis: At the end of the study, tissues (e.g., bone marrow, spleen, tumor) are collected to assess target engagement and downstream effects, such as changes in histone methylation and expression of differentiation markers.



Click to download full resolution via product page

**Caption:** Preclinical Evaluation Workflow

## **Comparative Summary and Conclusion**



The comparison between **CBB1003** and ORY-1001 in the context of acute myeloid leukemia is currently one-sided due to a significant disparity in available data. ORY-1001 has been extensively studied as a potential therapeutic for AML, with a clear mechanism of action, a robust preclinical data package, and promising clinical trial results. In contrast, **CBB1003**, while also an LSD1 inhibitor, lacks any published data regarding its efficacy or mechanism in AML.

Table 3: Head-to-Head Summary

| Feature                  | CBB1003                        | ORY-1001 (iadademstat)                            |
|--------------------------|--------------------------------|---------------------------------------------------|
| Target                   | LSD1                           | LSD1                                              |
| Mechanism                | Reversible inhibitor           | Irreversible (covalent) inhibitor                 |
| AML Preclinical Data     | Not available                  | Extensive data showing anti-<br>leukemic activity |
| AML Clinical Trials      | None registered                | Phase I and Phase II trials completed             |
| Development Stage in AML | Preclinical (in other cancers) | Clinical (Phase II completed)                     |

In conclusion, for researchers and drug development professionals focused on AML, ORY-1001 (iadademstat) represents a clinically validated LSD1 inhibitor with a well-documented profile. The therapeutic potential of **CBB1003** in AML remains unknown and would require significant preclinical investigation, including in vitro studies on AML cell lines and in vivo studies in relevant animal models, to ascertain its viability as a candidate for this disease. Future studies directly comparing the efficacy and safety of different classes of LSD1 inhibitors, such as the reversible **CBB1003** and the irreversible ORY-1001, within the context of AML would be of considerable interest to the field.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Validation & Comparative





- 1. Phase 1 study of the oral isotype specific histone deacetylase inhibitor MGCD0103 in leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation [frontiersin.org]
- 5. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery and Biological Characterization of Potent Myeloid Cell Leukemia-1 (Mcl-1) Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CBB1003, a lysine-specific demethylase 1 inhibitor, suppresses colorectal cancer cells growth through down-regulation of leucine-rich repeat-containing G-protein-coupled receptor 5 expression PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors for leukemia treatment: current status and future directions PMC [pmc.ncbi.nlm.nih.gov]
- 12. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 13. An advanced preclinical mouse model for acute myeloid leukemia using patients' cells of various genetic subgroups and in vivo bioluminescence imaging PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LSD1 inhibitors for anticancer therapy: a patent review (2017-present) PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Defining the in vivo characteristics of acute myeloid leukemia cells behavior by intravital imaging PMC [pmc.ncbi.nlm.nih.gov]
- 16. LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPαdependent enhancers in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation PMC [pmc.ncbi.nlm.nih.gov]



- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Head-to-head comparison of CBB1003 and ORY-1001 in acute myeloid leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15587391#head-to-head-comparison-of-cbb1003-and-ory-1001-in-acute-myeloid-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com